cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran
Overview
Description
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran: is a chemical compound that belongs to the class of tetrahydrofurans It is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Preparation Methods
The synthesis of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran typically involves the oxidative cyclization of 1,5-dienes. This process is often mediated by transition metal catalysts, such as metal-oxo species, which facilitate the formation of the tetrahydrofuran ring. The reaction conditions usually include the use of oxidizing agents and specific solvents to achieve the desired product .
In an industrial setting, the production of this compound may involve large-scale oxidative cyclization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The scalability of this method makes it suitable for commercial production.
Chemical Reactions Analysis
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include nucleophiles like amines and alcohols, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran involves its ability to undergo various chemical transformations, which are facilitated by the presence of the tosyl groups. These groups act as leaving groups in substitution reactions, allowing the introduction of different functional groups into the tetrahydrofuran ring. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
cis-2,5-Bis-(Tosyloxymethyl)Tetrahydrofuran can be compared to other similar compounds, such as:
cis-2,5-Dimethyltetrahydrofuran: This compound lacks the tosyl groups and has different reactivity and applications.
2,5-Bis(hydroxymethyl)tetrahydrofuran: This compound has hydroxyl groups instead of tosyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its tosyl groups, which provide specific reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[(2S,5R)-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S2/c1-15-3-9-19(10-4-15)28(21,22)25-13-17-7-8-18(27-17)14-26-29(23,24)20-11-5-16(2)6-12-20/h3-6,9-12,17-18H,7-8,13-14H2,1-2H3/t17-,18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPYZQVKGHLXAL-HDICACEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(O2)COS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CC[C@H](O2)COS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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